4-bromo-2-chloro-5-iodo-1,3-thiazole
Description
4-Bromo-2-chloro-5-iodo-1,3-thiazole is a halogenated thiazole derivative characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms. The substitution pattern at positions 2, 4, and 5 with chlorine, bromine, and iodine, respectively, confers unique electronic and steric properties to this compound. Thiazoles are pivotal in medicinal and materials chemistry due to their structural rigidity, ability to engage in hydrogen bonding, and participation in π-π stacking interactions .
Properties
CAS No. |
1005346-26-8 |
|---|---|
Molecular Formula |
C3BrClINS |
Molecular Weight |
324.4 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
4-Bromo-2-chloro-5-iodo-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-bromo-2-chloro-5-iodo-1,3-thiazole exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Molecular Targets and Pathways:
Antimicrobial Action: Targets bacterial cell wall synthesis or protein function.
Anticancer Action: Targets specific signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Features of Halogenated Thiazoles
- Electronic Effects : The electron-withdrawing nature of halogens (Cl, Br, I) in this compound reduces electron density on the thiazole ring, favoring electrophilic substitution at position 2 or 3. In contrast, methoxy-substituted analogs (e.g., 5-bromo-4-methoxy-1,3-thiazole) exhibit increased electron density due to the donating OCH₃ group, altering reactivity in nucleophilic reactions .
Physicochemical Properties
Table 4: Solubility and Stability Data
- Solubility: The high halogen content in this compound likely reduces aqueous solubility compared to methoxy- or amino-substituted thiazoles .
- Stability : Iodine's polarizability may increase susceptibility to photodegradation, necessitating storage in dark, inert conditions .
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